N-methyl-1-(pyrazin-2-yl)ethanesulfonamide
Description
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-methyl-1-pyrazin-2-ylethanesulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6(13(11,12)8-2)7-5-9-3-4-10-7/h3-6,8H,1-2H3 |
InChI Key |
PEOCVTGDFFSLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods ensure consistent quality and yield of the compound, which is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyrazin-2-yl)ethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-methyl-1-(pyrazin-2-yl)ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-methyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N-methyl-1-(pyrazin-2-yl)ethanesulfonamide with structurally similar sulfonamide derivatives, emphasizing substituent variations and their implications:
| Compound Name | Substituent on Sulfonamide | Molecular Formula | Molecular Weight | CAS Number | Key Properties/Notes |
|---|---|---|---|---|---|
| This compound | Methyl | C₇H₁₀N₃O₂S | 200.24* | Not provided | Compact substituent; likely moderate lipophilicity. Steric effects minimal compared to bulkier groups. Potential for hydrogen bonding via pyrazine. |
| N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide | Dimethyl | C₈H₁₂N₃O₂S | 229.26 | 1420813-22-4 | Increased lipophilicity due to additional methyl group. May reduce solubility in polar solvents. |
| N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide | Cyclopropyl | C₉H₁₂N₃O₂S | 241.28 | 1420896-45-2 | Rigid, non-planar cyclopropyl group introduces conformational constraints. May enhance target binding specificity. |
| 2-Amino-N-(5-methyl-3-isoxazolyl)ethanesulfonamide | Amino, 5-methyl-isoxazolyl | C₆H₁₀N₃O₃S | 219.23 | 953756-43-9 | Polar amino group increases hydrophilicity. Isoxazole ring offers additional hydrogen-bonding sites. |
Notes:
- Molecular weight for the target compound (*) is calculated based on its inferred formula (C₇H₁₀N₃O₂S).
- Substituent variations directly impact physicochemical properties (e.g., logP, solubility) and intermolecular interactions .
Substituent Effects on Physicochemical Properties
- N-methyl vs.
- N-cyclopropyl : The cyclopropyl group (CAS 1420896-45-2) introduces steric hindrance and rigidity, which could stabilize specific conformations or enhance binding to hydrophobic pockets in biological targets .
- Pyrazine vs. Isoxazole : Pyrazine’s aromatic nitrogens enable hydrogen-bonding interactions, whereas isoxazole (CAS 953756-43-9) contains an oxygen atom that may alter electronic distribution and polarity .
Biological Activity
N-methyl-1-(pyrazin-2-yl)ethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₁N₃O₂S and a molecular weight of 201.24 g/mol. The compound features a pyrazine ring, which is integral to its biological activity. The sulfonamide group contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for bacterial survival.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study demonstrated that this compound induces apoptosis in leukemia cells (K562), effectively blocking cell proliferation.
Case Study: Induction of Apoptosis in K562 Cells
In a controlled experiment, K562 cells were treated with varying concentrations of this compound (20–120 µM) for 24–72 hours. The results indicated:
- IC50 Value : 25 µM after 72 hours.
- Mechanism : The compound induced cell cycle arrest at the G0/G1 phase and increased sub-G1 cell population, indicative of apoptosis.
The expression levels of apoptosis-related genes were also assessed, revealing:
- Downregulation of anti-apoptotic genes (Bcl2 and Survivin).
- Upregulation of pro-apoptotic gene (Bax).
These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| N-methyl-1-(pyrazin-2-yl)methanesulfonamide | Moderate antimicrobial activity |
| N-methyl-1-(pyrazin-2-yl)propanesulfonamide | Higher cytotoxicity in cancer cells |
| N-methyl-1-(pyrazin-2-yl)butanesulfonamide | Effective against resistant bacterial strains |
This compound exhibits distinct chemical properties that may enhance its biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
